molecular formula C19H16FN5O B2490061 N-((1H-benzo[d]imidazol-2-yl)methyl)-3-(4-fluorophenyl)-1-methyl-1H-pyrazole-5-carboxamide CAS No. 1203189-20-1

N-((1H-benzo[d]imidazol-2-yl)methyl)-3-(4-fluorophenyl)-1-methyl-1H-pyrazole-5-carboxamide

Cat. No. B2490061
CAS RN: 1203189-20-1
M. Wt: 349.369
InChI Key: MWAXRGNXRMOGHG-UHFFFAOYSA-N
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Description

N-((1H-benzo[d]imidazol-2-yl)methyl)-3-(4-fluorophenyl)-1-methyl-1H-pyrazole-5-carboxamide is a chemical compound with potential biological activities. It belongs to a class of compounds known for diverse pharmacological properties.

Synthesis Analysis

The synthesis of compounds similar to this compound often involves complex chemical reactions. For instance, a related compound, 4-[5-Fluoro-3-[4-(2-methyl-1H-imidazol-1-yl)benzyloxy]phenyl]-3,4,5,6-tetrahydro-2H-pyran-4-carboxamide, was synthesized through structure-activity relationships focusing on enhancing bioavailability and reducing lipophilicity (Mano et al., 2004).

Molecular Structure Analysis

Compounds in this category often exhibit intricate molecular structures. For example, a pyrazole derivative 3-(benzo[d][1,3]dioxol-5-yl)-5-(3-methylthiophen-2-yl)-4,5-dihydro-1H-pyrazole-1-carboxamide showed a twisted conformation between the pyrazole and thiophene rings, confirmed by X-ray diffraction studies (Kumara et al., 2018).

Chemical Reactions and Properties

Chemical reactions involving such compounds can lead to the formation of various products. For example, 1H-pyrazole-3-carboxylic acid was converted into the corresponding 1H-pyrazole-3-carboxamide through specific reactions (Yıldırım et al., 2005).

Physical Properties Analysis

The physical properties of these compounds, including crystallization, melting points, and solubility, are crucial for their application in various fields. For instance, a study on methyl 1-[(6-methoxy-5-methylpyrimidin-4-yl)methyl]-1H-benzo[d]imidazole-7-carboxylate, a related compound, provided insights into its crystal and molecular structures (Richter et al., 2023).

Chemical Properties Analysis

The chemical properties, such as reactivity with other compounds, stability, and degradation, are vital for understanding these compounds' utility in various applications. Research on similar compounds, like N-benzyl-1-heteroaryl-3-(trifluoromethyl)-1H-pyrazole-5-carboxamides, has shed light on their potential as inhibitors and their chemical behavior (Allan et al., 2009).

Mechanism of Action

The mechanism of action of this compound would depend on its biological target. Many benzimidazole derivatives have been found to have diverse biological activities, including antiviral, anticancer, and anti-inflammatory effects .

Future Directions

The future research directions for this compound could include further exploration of its biological activities, optimization of its synthesis, and investigation of its mechanism of action .

properties

IUPAC Name

N-(1H-benzimidazol-2-ylmethyl)-5-(4-fluorophenyl)-2-methylpyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16FN5O/c1-25-17(10-16(24-25)12-6-8-13(20)9-7-12)19(26)21-11-18-22-14-4-2-3-5-15(14)23-18/h2-10H,11H2,1H3,(H,21,26)(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWAXRGNXRMOGHG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC(=N1)C2=CC=C(C=C2)F)C(=O)NCC3=NC4=CC=CC=C4N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16FN5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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